molecular formula C12H23N5O2S B1674339 Lambast CAS No. 845-52-3

Lambast

Cat. No.: B1674339
CAS No.: 845-52-3
M. Wt: 301.41 g/mol
InChI Key: FBMDQVBGIYSDTI-UHFFFAOYSA-N
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Description

Lambast is a herbicide.

Mechanism of Action

IN GENERAL, TRIAZINE HERBICIDES POSSESS A BROAD SPECTRUM OF ACTIVITY ACROSS A WIDE RANGE OF WEEDS AMONG BOTH THE GRASS & NONGRASS ANNUAL & PERENNIAL SPECIES. THEY MAY EXERT ACTIVITY VIA EITHER FOLIAR UPTAKE OR SOIL APPLICATION OR BOTH. BROADER ACTIVITY APPEARS TO OCCUR VIA SOIL UPTAKE, WHILE THE FOLIAR ACTIVE CMPD ... TEND TO BE LIMITED IN THEIR ACTIVITY TO THE SIMPLE ANNUALS OR MERELY TO FOLIAGE KILL OF PERENNIALS. ... THE MODE OF ACTION ... APPEARS TO BE RELATED TO THEIR EXTREMELY EFFECTIVE INHIBITION OF PHOTOSYNTHESIS BY BLOCKING THE HILL REACTION STEP, WHICH IS PROBABLY THEIR PRIMARY MECHANISM OF ACTION. /TRIAZINES/
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/
Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/

Properties

CAS No.

845-52-3

Molecular Formula

C12H23N5O2S

Molecular Weight

301.41 g/mol

IUPAC Name

2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H23N5O2S/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17)

InChI Key

FBMDQVBGIYSDTI-UHFFFAOYSA-N

SMILES

COCCCNC1=NC(=NC(=N1)SC)NCCCOC

Canonical SMILES

COCCCNC1=NC(=NC(=N1)SC)NCCCOC

Appearance

Solid powder

Color/Form

CRYSTALS
WHITE SOLID

melting_point

55.0 °C
55-59 °C

Key on ui other cas no.

845-52-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

3.32e-04 M
INSOL IN WATER;  VERY SOL IN ACETONE & BENZENE;  SLIGHTLY SOL IN ETHANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lambast;  MPMT;  CP 17029;  CP-17029;  CP17029;  HSDB 1520;  EPA Pesticide Chemical Code 082701; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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